![molecular formula C12H15NO3 B15210417 Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]- CAS No. 100942-39-0](/img/structure/B15210417.png)
Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone is a compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further substituted with two hydroxyl groups and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method includes the reaction of 2,6-dihydroxyacetophenone with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl groups and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
相似化合物的比较
1-(4-(Pyrrolidin-1-yl)phenyl)ethanone: Lacks the hydroxyl groups, leading to different chemical properties and biological activities.
2,6-Dihydroxyacetophenone:
4-(Pyrrolidin-1-yl)benzonitrile: Contains a nitrile group instead of the ethanone moiety, resulting in different chemical behavior.
Uniqueness: 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone is unique due to the combination of the pyrrolidine ring and the hydroxyl-substituted phenyl group, which imparts distinct chemical reactivity and potential biological activities .
属性
CAS 编号 |
100942-39-0 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
1-(2,6-dihydroxy-4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15NO3/c1-8(14)12-10(15)6-9(7-11(12)16)13-4-2-3-5-13/h6-7,15-16H,2-5H2,1H3 |
InChI 键 |
SPQBMNYREXHFSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1O)N2CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


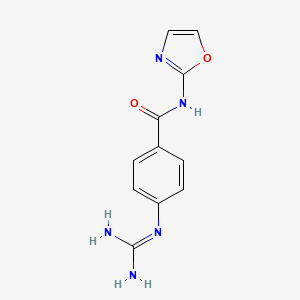
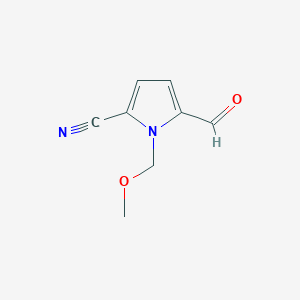
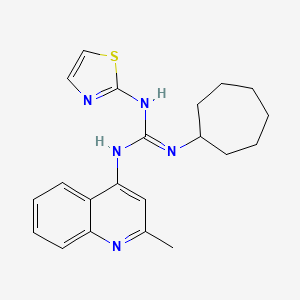
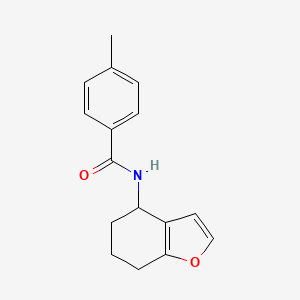

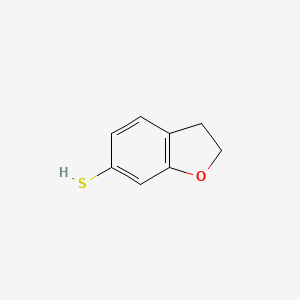
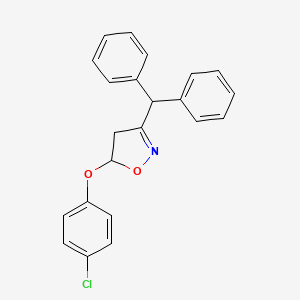
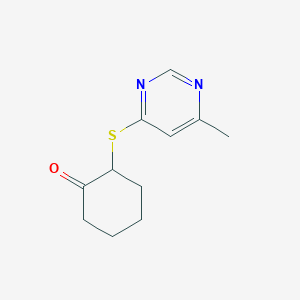
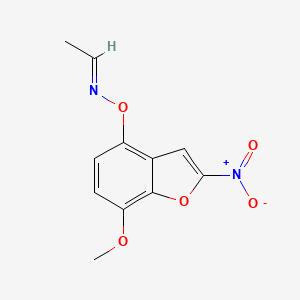


![Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B15210431.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
